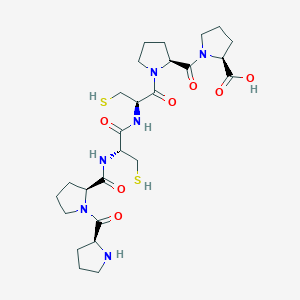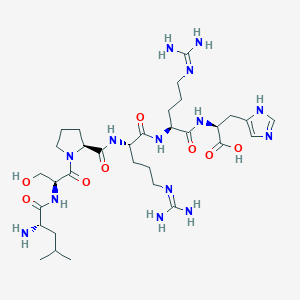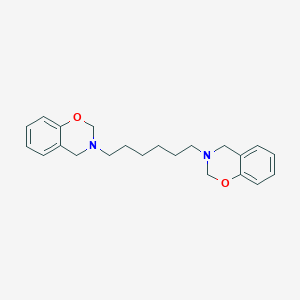
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline is a synthetic peptide composed of six amino acids: three L-proline and two L-cysteine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiol groups in the L-cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between L-cysteine residues.
Reduction: Conversion of disulfide bonds back to thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of L-cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to target molecules. The cyclic structure of L-proline residues contributes to the rigidity and conformational stability of the peptide, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can be compared to other similar peptides, such as:
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-proline: A shorter peptide with similar properties but fewer proline residues.
L-Prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline: Another variant with a different sequence that may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific sequence and the presence of multiple L-proline and L-cysteine residues, which confer unique structural and functional properties.
Eigenschaften
CAS-Nummer |
872883-70-0 |
|---|---|
Molekularformel |
C26H40N6O7S2 |
Molekulargewicht |
612.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H40N6O7S2/c33-21(16(13-40)28-22(34)18-6-2-10-30(18)23(35)15-5-1-9-27-15)29-17(14-41)24(36)31-11-3-7-19(31)25(37)32-12-4-8-20(32)26(38)39/h15-20,27,40-41H,1-14H2,(H,28,34)(H,29,33)(H,38,39)/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
YJLCYYBJQAAGRS-RABCQHRBSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)

![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)

![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)

![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)

